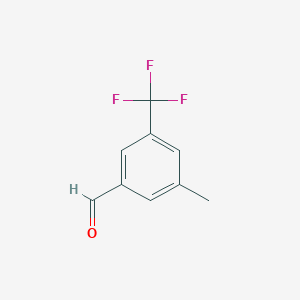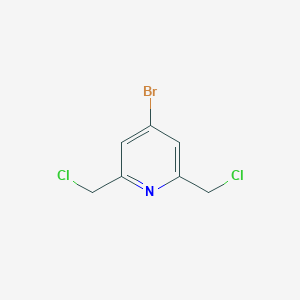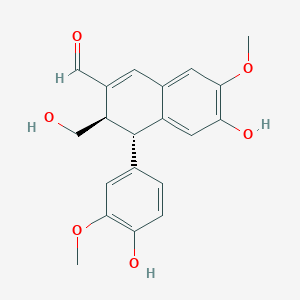
Dofequidar, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dofequidar, (R)- is a potent inhibitor of P-glycoprotein (P-gp), a membrane transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics from cells. P-gp is overexpressed in many cancer cells, leading to resistance to chemotherapy. Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mechanism of Action
Dofequidar, (R)- inhibits Dofequidar, (R)- by binding to the drug-binding site on the protein, thereby preventing the efflux of drugs and other xenobiotics from cells. This leads to an increase in the intracellular concentration of these compounds, resulting in enhanced efficacy of chemotherapy drugs and radiation therapy.
Biochemical and Physiological Effects
Dofequidar, (R)- has been shown to have minimal toxicity in animal studies, with no significant adverse effects on vital organs or body weight. It has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in animal models of cancer.
Advantages and Limitations for Lab Experiments
Dofequidar, (R)- has several advantages for lab experiments, including its potent inhibition of Dofequidar, (R)-, its minimal toxicity, and its ability to enhance the efficacy of chemotherapy drugs and radiation therapy. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for research on Dofequidar, (R)-, including:
1. Development of more efficient synthesis methods to reduce the cost of the drug.
2. Examination of the potential use of Dofequidar, (R)- in combination with other chemotherapy drugs and radiation therapy.
3. Investigation of the potential use of Dofequidar, (R)- in the treatment of other diseases where Dofequidar, (R)- plays a role in drug resistance.
4. Development of more potent and selective Dofequidar, (R)- inhibitors based on the structure of Dofequidar, (R)-.
5. Investigation of the potential use of Dofequidar, (R)- as a diagnostic tool for the detection of Dofequidar, (R)- overexpression in cancer cells.
In conclusion, Dofequidar, (R)- is a potent inhibitor of Dofequidar, (R)- that has shown promise as a cancer therapy agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of Dofequidar, (R)- in cancer therapy and other applications.
Synthesis Methods
Dofequidar, (R)- can be synthesized by a multi-step process involving the reaction of (R)-1,2-diaminopropane with 2,4-dichloro-5-nitrobenzene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained by resolution of the racemic mixture using chiral HPLC.
Scientific Research Applications
Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting Dofequidar, (R)--mediated drug efflux from cancer cells, thereby increasing the intracellular concentration of the drugs. Dofequidar, (R)- has also been shown to have potential as a radiosensitizer, enhancing the sensitivity of cancer cells to radiation therapy.
Properties
| 153653-33-9 | |
Molecular Formula |
C30H31N3O3 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1 |
InChI Key |
KLWUUPVJTLHYIM-RUZDIDTESA-N |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
Dofequidar (R)-isoMer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



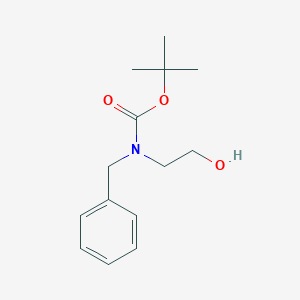
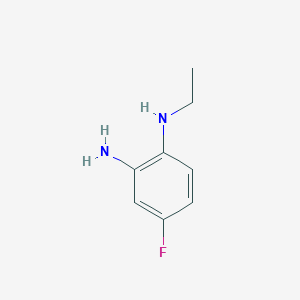
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
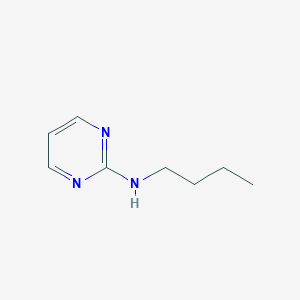
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
